

# Catalytic Transformations of Methyl 4-phenyloct-2-ynoate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Methyl 4-phenyloct-2-ynoate*

Cat. No.: *B15453173*

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This document provides detailed application notes and experimental protocols for the catalytic transformations of **Methyl 4-phenyloct-2-ynoate**. This versatile substrate can undergo a variety of catalytic reactions, yielding structurally diverse products with potential applications in medicinal chemistry and materials science. The following sections detail protocols for selective hydrogenation, arylation, and cyclization reactions.

## Selective Hydrogenation to (Z)-Methyl 4-phenyloct-2-enoate

The selective hydrogenation of the triple bond in **Methyl 4-phenyloct-2-ynoate** to a cis-double bond is a crucial transformation for accessing the corresponding (Z)-alkene, a common structural motif in biologically active molecules. This protocol utilizes a Lindlar catalyst for high stereoselectivity.

## Data Presentation

Catalyst	Solvent	Temperature (°C)	Pressure (atm)	Time (h)	Yield (%)	Selectivity (Z:E)
Lindlar's Catalyst (5% Pd on CaCO <sub>3</sub> , poisoned with lead)	Methanol	25	1 (H <sub>2</sub> )	4	>95	>98:2
Ni2B (P-1)	Ethanol	25	1 (H <sub>2</sub> )	6	92	>97:3

## Experimental Protocol: Hydrogenation using Lindlar's Catalyst

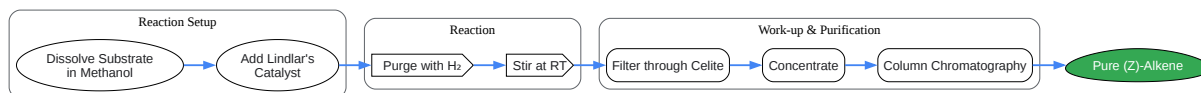
Materials:

- **Methyl 4-phenyloct-2-ynoate** (1.0 eq)
- Lindlar's Catalyst (5% by weight of the alkyne)
- Methanol (analytical grade)
- Hydrogen gas (balloon or H<sub>2</sub> generator)
- Round-bottom flask
- Magnetic stirrer
- Filtration setup (e.g., Celite pad)

Procedure:

- In a round-bottom flask, dissolve **Methyl 4-phenyloct-2-ynoate** in methanol.
- Carefully add Lindlar's catalyst to the solution.
- Seal the flask with a septum and purge with hydrogen gas for 5 minutes.

- Maintain a positive pressure of hydrogen using a balloon or a continuous flow from a generator.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-Methyl 4-phenyloct-2-enoate.



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Caption: Workflow for the selective hydrogenation of **Methyl 4-phenyloct-2-ynoate**.

## Dual Gold/Photoredox-Catalyzed C(sp)-H Arylation

This protocol describes a modern and mild method for the arylation of the terminal alkyne position of a related substrate, which can be adapted for **Methyl 4-phenyloct-2-ynoate**, using a dual gold and photoredox catalytic system.<sup>[1]</sup> This reaction allows for the formation of a C-C bond at the sp-hybridized carbon, leading to diarylalkynes.<sup>[1]</sup>

## Data Presentation

Gold Catalyst	Photocatalyst	Arylating Agent	Solvent	Light Source	Time (h)	Yield (%)
AuCl(SMe <sub>2</sub> )	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	4-Methoxybenzyl diazonium tetrafluoroborate	Acetonitrile	Blue LEDs	12	75
IPrAuCl	Ir(ppy) <sub>2</sub> (dtbbpy)PF <sub>6</sub>	4-Trifluoromethylbenzyl diazonium tetrafluoroborate	DMF	White LEDs	18	68

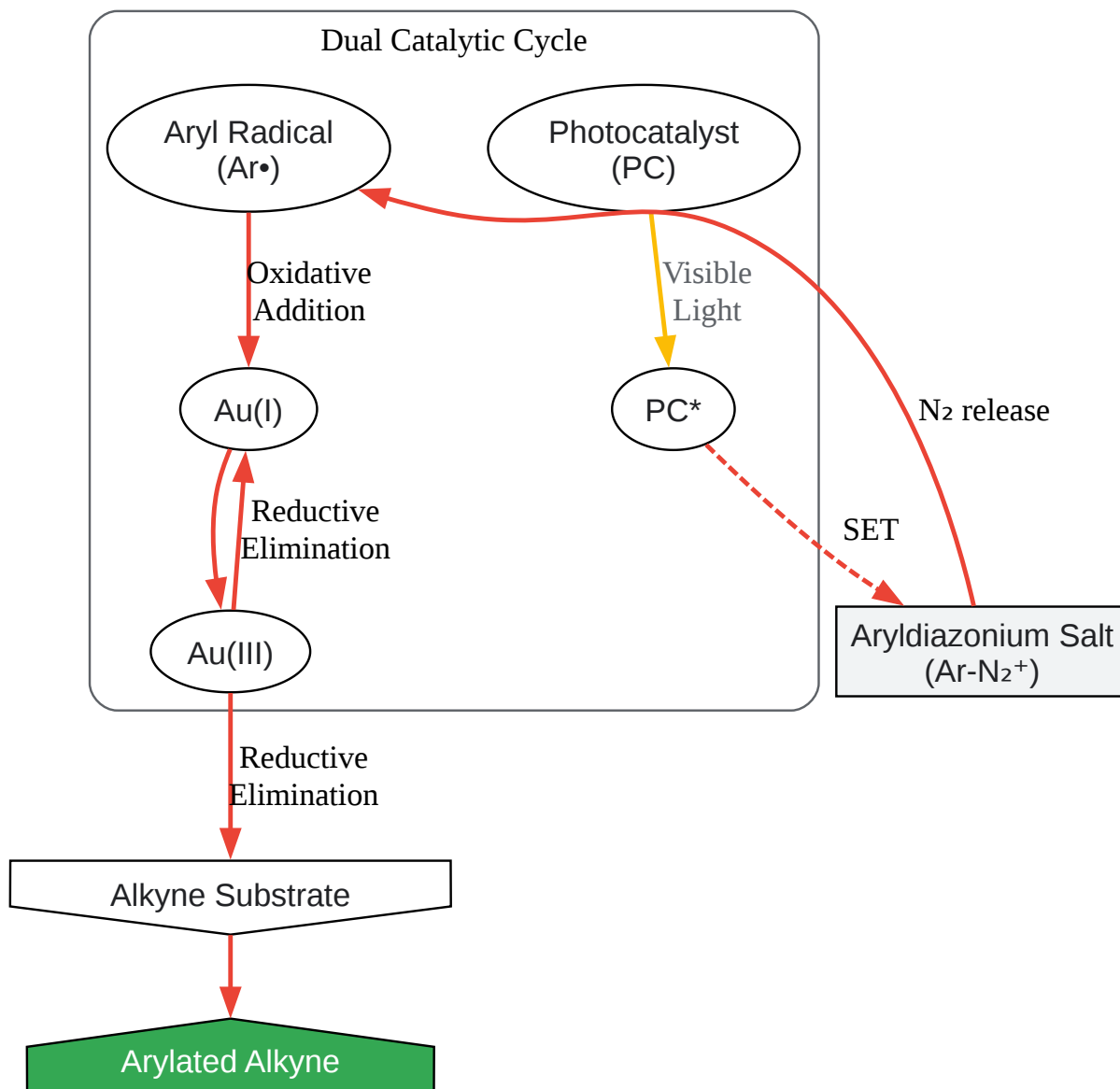
## Experimental Protocol: Dual Gold/Photoredox Arylation

Materials:

- Methyl 4-phenyloct-2-ynoate (1.0 eq)
- Aryldiazonium tetrafluoroborate (1.2 eq)
- Gold catalyst (e.g., AuCl(SMe<sub>2</sub>), 1-5 mol%)
- Photoredox catalyst (e.g., Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub>, 1-2 mol%)
- Acetonitrile (degassed)
- Schlenk tube or similar reaction vessel
- Visible light source (e.g., blue LED strip)
- Magnetic stirrer

## Procedure:

- To a Schlenk tube, add **Methyl 4-phenyloct-2-ynoate**, the aryldiazonium salt, the gold catalyst, and the photoredox catalyst.
- Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add degassed acetonitrile via syringe.
- Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the arylated product.



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Caption: Simplified signaling pathway for dual gold/photoredox-catalyzed arylation.

## Chlorinative Cyclization to 3-Chlorocoumarins

Aryl alkynoates can undergo a photocatalytic chlorinative cyclization to yield 3-chlorocoumarins, which are valuable scaffolds in medicinal chemistry.[2] This protocol utilizes a

commercially available organic photocatalyst and N-chlorosuccinimide (NCS) as the chlorine source.[2]

## Data Presentation

Photocatalyst	Chlorine Source	Solvent	Light Source	Time (h)	Yield (%)
9-Mesityl-10-methylacridinium Perchlorate	NCS	Dichloromethane	Blue LEDs	6	85
Eosin Y	NCS	Acetonitrile	Green LEDs	12	70

## Experimental Protocol: Chlorinative Cyclization

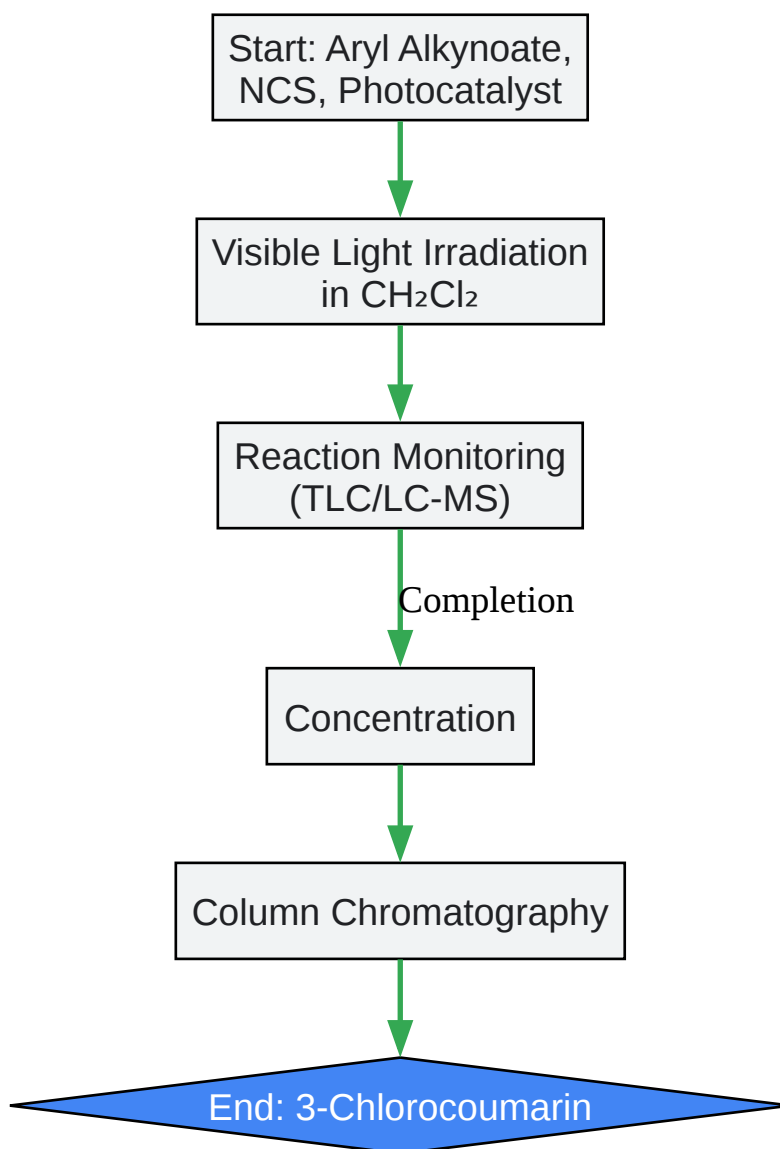
Materials:

- Aryl alkynoate substrate (e.g., an analog of **Methyl 4-phenyloct-2-ynoate** with a phenolic hydroxyl group ortho to the alkyne) (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.5 eq)
- 9-Mesityl-10-methylacridinium perchlorate (1-2 mol%)
- Dichloromethane (anhydrous)
- Reaction vial
- Visible light source
- Magnetic stirrer

Procedure:

- In a reaction vial, combine the aryl alkynoate, NCS, and the photocatalyst.
- Add anhydrous dichloromethane.

- Seal the vial and place it under a visible light source, stirring at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Once the starting material is consumed, concentrate the reaction mixture.
- Purify the crude product by column chromatography on silica gel to obtain the 3-chlorocoumarin.



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Caption: Experimental workflow for the photocatalytic chlorinative cyclization.



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## References

- 1. Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02583D [pubs.rsc.org]
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